2,4,6-Tributylphenol

説明

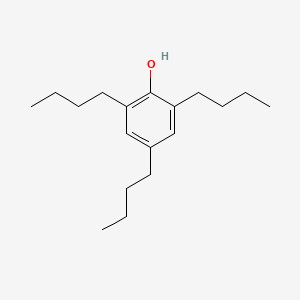

2,4,6-Tri-tert-butylphenol (CAS 732-26-3), also referred to as 2,4,6-Tributylphenol or Antioxidant 246, is a sterically hindered phenolic compound. Its structure features three tert-butyl groups attached to the phenol ring at the 2-, 4-, and 6-positions. The bulky tert-butyl substituents confer exceptional resistance to oxidation by stabilizing the phenoxyl radical intermediate, making it a widely used antioxidant in polymers, lubricants, and fuels . Key properties include high thermal stability, low volatility, and significant steric hindrance, which limit its reactivity in bulk environments but enhance radical-scavenging efficiency .

特性

CAS番号 |

5857-00-1 |

|---|---|

分子式 |

C18H30O |

分子量 |

262.4 g/mol |

IUPAC名 |

2,4,6-tributylphenol |

InChI |

InChI=1S/C18H30O/c1-4-7-10-15-13-16(11-8-5-2)18(19)17(14-15)12-9-6-3/h13-14,19H,4-12H2,1-3H3 |

InChIキー |

KHWQFISNNNRGLV-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC(=C(C(=C1)CCCC)O)CCCC |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Catalytic Systems

The reaction proceeds via the generation of a carbocation intermediate from butyl chloride, facilitated by Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The carbocation attacks the aromatic ring of phenol at the ortho and para positions, leading to sequential alkylation. The steric hindrance imposed by the first two butyl groups directs the third alkylation to the remaining para position, yielding the 2,4,6-trisubstituted product.

Catalyst Optimization :

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and product consistency. Key parameters include:

- Temperature : 90–110°C to balance reaction rate and by-product formation.

- Solvent Systems : Toluene or dichloromethane to solubilize reactants and catalysts.

- Residence Time : 2–4 hours for complete conversion.

Table 1: Comparative Analysis of Friedel-Crafts Catalysts

| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| AlCl₃ | 85 | 3 | 90 |

| FeCl₃ | 75 | 4 | 100 |

| [BMIM]Cl | 68 | 5 | 80 |

Alternative Alkylation Strategies

Nucleophilic Aromatic Substitution

While less common, nucleophilic substitution using phenolates and alkyl halides has been explored. Phenol is deprotonated with sodium hydride (NaH) to form a phenoxide ion, which reacts with butyl bromide in dimethylformamide (DMF). However, this method suffers from poor regioselectivity and yields below 50%.

Reductive Alkylation

Reductive alkylation employs butyraldehyde and hydrogen gas in the presence of palladium catalysts. This method avoids carbocation rearrangements but requires high pressures (10–15 bar) and specialized equipment, limiting its practicality.

Purification and Isolation Techniques

Crude this compound is purified via:

- Vacuum Distillation : Removes unreacted butyl chloride and oligomers (boiling point: 277°C at reduced pressure).

- Recrystallization : Hexane or ethanol washes eliminate polar by-products.

- Chromatography : Silica gel column chromatography resolves regioisomeric impurities.

Challenges and Innovations

Steric Hindrance and Regioselectivity

The sequential addition of three butyl groups introduces significant steric hindrance, often leading to incomplete alkylation. Strategies to mitigate this include:

Green Chemistry Approaches

Recent advances focus on sustainable methodologies:

- Solvent-Free Reactions : Melt-phase alkylation reduces waste generation.

- Biocatalysis : Enzymatic systems utilizing lipases or peroxidases show promise but require further optimization.

Industrial Applications and Scalability

Large-scale production prioritizes cost-effectiveness and safety:

- Catalyst Recovery : AlCl₃ is often recovered via aqueous extraction and reused.

- Waste Management : Neutralization of acidic by-products with sodium bicarbonate minimizes environmental impact.

化学反応の分析

Types of Reactions: 2,4,6-Tributylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: The oxidation of this compound can yield the corresponding quinone derivatives.

Reduction: Reduction typically results in the formation of the corresponding tributylbenzene derivatives.

Substitution: Electrophilic substitution reactions can lead to the formation of halogenated derivatives.

科学的研究の応用

2,4,6-Tributylphenol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a stabilizer and antioxidant in various chemical processes.

Biology: The compound is utilized in biological studies to investigate the effects of phenolic compounds on cellular processes.

Medicine: this compound has been explored for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.

Industry: It is employed as an additive in lubricants, plastics, and other industrial products to enhance their stability and performance.

作用機序

The mechanism by which 2,4,6-Tributylphenol exerts its effects involves its antioxidant properties. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include various cellular signaling pathways related to oxidative stress and inflammation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between 2,4,6-Tri-tert-butylphenol and analogous compounds:

Detailed Analysis of Key Findings

Isotope Effects in Deuterated 2,4,6-Tri-tert-butylphenol

Deuteration of the hydroxyl group in 2,4,6-Tri-tert-butylphenol significantly alters its isomerization kinetics. Studies show a stark contrast in activation energy (28–200 K range) between protiated (kH) and deuterated (kD) species, with kH/kD ratios exceeding predictions from classical reaction rate theory. This deviation underscores quantum tunneling as the dominant mechanism at low temperatures, a phenomenon critical for understanding reaction pathways in sterically hindered systems .

Steric and Electronic Modifications

- 2,4,6-Tris(1-phenylethyl)phenol: Replacement of tert-butyl with 1-phenylethyl groups introduces aromaticity, likely reducing antioxidant efficacy due to delocalization of radical-stabilizing electrons. The increased molecular weight may lower volatility but limit compatibility in non-polar matrices .

- Amino-Functionalized Derivative: The diethylamino group in 2-[(diethylamino)methyl]-4,6-bis(tetramethylbutyl)phenol enhances solubility in acidic environments via protonation. This property is advantageous in surfactant formulations or metal chelation applications, diverging from the pure antioxidant role of 2,4,6-Tri-tert-butylphenol .

Antioxidant Performance

2,4,6-Tri-tert-butylphenol outperforms less-hindered analogs (e.g., 2,6-di-tert-butylphenol) due to its symmetrical substitution pattern, which maximizes steric protection of the phenolic oxygen. In contrast, compounds with bulkier or aromatic substituents (e.g., 1-phenylethyl) may sacrifice radical-scavenging efficiency for enhanced UV stability .

生物活性

2,4,6-Tributylphenol (TBP) is a chemical compound that has garnered attention due to its biological activity and potential environmental impact. This article delves into the biological effects of TBP, examining its mechanisms of action, toxicity profiles, and implications for both human health and ecological systems.

This compound is primarily used as an additive in various industrial applications, including as an antioxidant in fuels and lubricants. Its chemical structure allows it to function effectively in these roles while raising concerns regarding its environmental persistence and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C15H24O |

| Molecular Weight | 224.36 g/mol |

| CAS Number | 732-26-3 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

Research indicates that TBP exhibits endocrine-disrupting properties. It has been shown to interact with hormone receptors, particularly estrogen and androgen receptors. In vitro studies reveal that TBP can inhibit the transcriptional activity of these receptors at low micromolar concentrations (IC50 = 4–14 µM) . Additionally, TBP binds to transthyretin (TTR), a thyroid hormone transport protein, potentially disrupting thyroid hormone signaling pathways .

Case Study: Effects on Aquatic Organisms

A study conducted on Oreochromis niloticus (Nile tilapia) demonstrated that exposure to TBP resulted in significant physiological changes. Fish were subjected to varying concentrations of TBP over a 70-day period. The findings included:

- Hepatosomatic Index (HSI) : Significant alterations were observed in HSI across both male and female specimens.

- Gonadosomatic Index (GSI) : No significant changes were noted in GSI.

- Biochemical Endpoints : Increased activities of glutathione S-transferase (GST) and catalase (CAT) were recorded, indicating oxidative stress responses .

Toxicological Profile

The toxicological effects of TBP have been assessed through various studies. It is noted for its potential to cause reproductive and developmental toxicity. For instance, pregnant rats exposed to TBP exhibited offspring with skeletal malformations . Furthermore, the compound has been linked to alterations in gonad morphology and reduced fertility in zebrafish .

Table 2: Summary of Toxicological Findings

| Organism | Effect Observed |

|---|---|

| Rats | Skeletal malformations in offspring |

| Zebrafish | Altered gonad morphology; reduced fertility |

| Nile Tilapia | Increased oxidative stress markers |

Environmental Impact

The environmental persistence of TBP raises concerns about its accumulation in aquatic systems. Studies indicate that TBP can bioaccumulate in fish tissues, posing risks not only to aquatic life but also to humans through the food chain . The compound's presence in sediments and biota underscores the need for ongoing monitoring and regulation.

Q & A

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation of dust/aerosols. Emergency protocols include skin decontamination with soap/water and eye irrigation with saline for 15 minutes. Toxicity data indicate moderate skin irritation (LD₅₀ rat dermal >2000 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。